molecular formula C23H24N4O2 B2395721 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2097916-48-6

4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide

Cat. No. B2395721
CAS RN: 2097916-48-6
M. Wt: 388.471
InChI Key: JXIPSMOXDLHRMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the specific arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information available. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound are not clear from the information available. It could potentially be used in a variety of chemical or biological contexts, depending on its specific properties .

properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)oxy-N,N-diphenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-18-24-15-12-22(25-18)29-21-13-16-26(17-14-21)23(28)27(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21H,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPSMOXDLHRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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